molecular formula C19H27FN2O2 B4801332 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE

1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE

Cat. No.: B4801332
M. Wt: 334.4 g/mol
InChI Key: WXTVUOHCJWFNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a cyclohexyl group and a fluorophenoxy group attached to a propanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenol with epichlorohydrin to form 4-fluorophenoxypropanol. This intermediate is then reacted with 4-cyclohexylpiperazine under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-CHLOROPHENOXY)-1-PROPANONE
  • 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-BROMOPHENOXY)-1-PROPANONE
  • 1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-METHOXYPHENOXY)-1-PROPANONE

Uniqueness

1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h7-10,15,17H,2-6,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTVUOHCJWFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2CCCCC2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
1-(4-CYCLOHEXYLPIPERAZINO)-2-(4-FLUOROPHENOXY)-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.